molecular formula C10H5BrN2O B1479232 5-(4-Bromophenyl)oxazole-2-carbonitrile CAS No. 2090255-18-6

5-(4-Bromophenyl)oxazole-2-carbonitrile

Cat. No.: B1479232
CAS No.: 2090255-18-6
M. Wt: 249.06 g/mol
InChI Key: CZHBODRBFKHDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromophenyl)oxazole-2-carbonitrile is a useful research compound. Its molecular formula is C10H5BrN2O and its molecular weight is 249.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Oxazole Derivatives : Oxazole compounds, including those related to 5-(4-Bromophenyl)oxazole-2-carbonitrile, are synthesized for their utility in further chemical transformations. For instance, the synthesis and properties of various 5-alkylamino-1,3-oxazole-4-carbonitriles have been explored, showcasing the versatility of these compounds in producing different chemical structures through reactions with hydrazine hydrate and other agents (Chumachenko et al., 2014). This research highlights the foundational role of oxazole derivatives in synthetic organic chemistry, offering pathways to diverse molecular architectures.

  • Novel Ring Oxidation Catalyzed by Aldehyde Oxidase : A study demonstrated the novel ring oxidation of 2H-oxazole to 2-oxazolone, catalyzed by cytosolic aldehyde oxidase, with potential implications for drug metabolism and detoxification processes. This reaction was observed in various 4- or 5-substituted oxazoles, indicating the potential for selective modifications of oxazole derivatives in biological contexts (Arora et al., 2012).

Anticancer Research

  • Anticancer Activity of Oxazole Derivatives : The anticancer properties of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles have been investigated, with several compounds showing inhibitory and cytostatic activities against cancer cell lines. This research underscores the potential of oxazole derivatives as frameworks for developing new anticancer drugs, with particular efficacy against leukemia, renal, and breast cancer subpanels (Kachaeva et al., 2018).

Pharmaceutical Development

  • Antiviral Properties Against Human Cytomegalovirus : Derivatives of 1,3-oxazole-4-carbonitrile have been synthesized and tested for their antiviral activities against the human cytomegalovirus (HCMV), with several compounds exhibiting significant antiviral potency. This suggests the utility of oxazole derivatives in the development of new therapeutic agents for viral infections (Kachaeva et al., 2019).

Materials Science

  • Corrosion Inhibition : Pyranopyrazole derivatives, structurally similar to oxazole compounds, have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic conditions. This application demonstrates the potential of nitrogen-containing heterocycles in protecting metals against corrosion, suggesting a possible area of research for oxazole derivatives as well (Yadav et al., 2016).

Properties

IUPAC Name

5-(4-bromophenyl)-1,3-oxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHBODRBFKHDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.